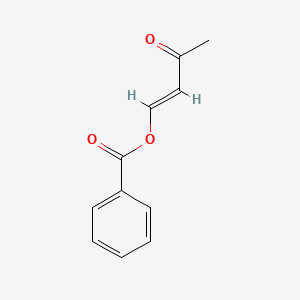

4-(Benzoyloxy)-3-buten-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

81450-80-8 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

[(E)-3-oxobut-1-enyl] benzoate |

InChI |

InChI=1S/C11H10O3/c1-9(12)7-8-14-11(13)10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ |

InChI Key |

BDOVHKNGQMHYSL-BQYQJAHWSA-N |

Isomeric SMILES |

CC(=O)/C=C/OC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)C=COC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Benzoyloxy 3 Buten 2 One

Regioselective and Stereoselective Pathways for the Construction of the 3-Buten-2-one Framework

The construction of the 3-buten-2-one framework is a critical step in the synthesis of 4-(benzoyloxy)-3-buten-2-one. Achieving high regioselectivity and stereoselectivity is paramount for an efficient synthesis. One common approach involves the aldol (B89426) condensation of acetone (B3395972) with a suitable three-carbon electrophile. For instance, the crossed-aldol condensation of 4-hydroxybenzaldehyde (B117250) with acetone yields 4-(4'-hydroxyphenyl)-3-buten-2-one, a structural analog of the target precursor. rubingroup.org

Another versatile method for constructing substituted butenone frameworks is the [3+3] cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with 1,1-dichloro-4-ethoxy-3-buten-2-ones, which proceeds with good to very good regioselectivities. researchgate.net While not a direct route to the acyclic 3-buten-2-one, this method highlights the strategies available for controlling regiochemistry in related systems.

Furthermore, the synthesis of 4-silyl-3-buten-2-ones has been accomplished in a three-step sequence starting from dimethyl(phenyl)silylacetylene. This involves homologation with acetaldehyde, followed by hydride reduction to an allylic alcohol and subsequent oxidation. ucla.edu This demonstrates a pathway to a functionalized 3-buten-2-one skeleton that could potentially be adapted for the synthesis of the desired precursor to this compound.

The stereoselective synthesis of related butenol (B1619263) systems has also been explored. For example, cis-4-benzyloxy-2-buten-1-ol (B3285716) can be synthesized through the partial hydrogenation of 4-benzyloxy-2-butyn-1-ol using a Lindlar catalyst to ensure the cis-configuration.

Targeted Introduction of the Benzoyloxy Moiety via Esterification and Related Transformations

The introduction of the benzoyloxy group is typically achieved through esterification of a corresponding hydroxy-functionalized precursor, such as 4-hydroxy-3-buten-2-one. Standard esterification methods can be employed, such as the reaction of the alcohol with benzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. scispace.com The use of microwave irradiation has been shown to accelerate such esterification reactions significantly. scispace.com

Alternatively, the Mitsunobu reaction provides a mild method for esterification. This reaction utilizes triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or a related reagent to activate the alcohol for nucleophilic attack by a carboxylic acid, in this case, benzoic acid.

A convenient method for the preparation of benzyl (B1604629) esters involves the use of 2-benzyloxy-1-methylpyridinium triflate. This reagent, which can be generated in situ, acts as a benzyl transfer agent under neutral conditions. beilstein-journals.orgd-nb.info While this specific reagent transfers a benzyl group rather than a benzoyl group, the principle of using activated species for esterification is broadly applicable. The conversion of a carboxyl group into a more reactive species, such as an acid chloride by treatment with thionyl chloride or phosphorus pentachloride, is a common strategy to facilitate ester formation. gcwgandhinagar.com

Table 1: Comparison of Esterification Methods for Introduction of the Benzoyloxy Moiety

| Method | Reagents | Conditions | Advantages | Potential Challenges |

| Acyl Halide Method | Benzoyl chloride, Pyridine or Triethylamine | Typically room temperature or gentle heating | High yielding, uses common reagents | Formation of HCl requires a stoichiometric base |

| Mitsunobu Reaction | Benzoic acid, Triphenylphosphine, DEAD | Mild, neutral conditions | Good for sensitive substrates, stereoinversion is possible | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification |

| DCC Coupling | Benzoic acid, N,N'-Dicyclohexylcarbodiimide (DCC) | Mild conditions | Good yields | Formation of dicyclohexylurea byproduct, potential for racemization |

| Activated Pyridinium Salt | 2-Benzyloxy-1-methylpyridinium triflate (for benzylation) | Neutral, often requires heating | Mild, avoids acidic or basic conditions | Reagent is specific for benzyl group transfer, not benzoyl |

Catalytic Strategies in the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both organocatalytic and metal-based catalytic systems have been developed for key transformations in the synthesis of α,β-unsaturated ketones.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. unl.pt For the construction of the butenone framework, direct aldol reactions of ketones with aldehydes can be catalyzed by chiral organocatalysts. L-proline and its derivatives are effective catalysts for the direct aldol reaction of acetone and butanone with various aldehydes, yielding β-hydroxy ketones with high enantioselectivities. nih.gov These intermediates can then be dehydrated to form the α,β-unsaturated ketone.

Chiral phosphoric acids have also been utilized as powerful Brønsted acid catalysts for a variety of asymmetric transformations, including those that could lead to precursors of the target molecule. sci-hub.se The synergistic use of organocatalysts, for example combining an amine catalyst with a Lewis acid, can enhance reactivity and selectivity. mdpi.com

Transition metal catalysts are widely used in organic synthesis for their ability to facilitate a broad range of transformations under mild conditions. sioc-journal.cnacs.org For the synthesis of α,β-unsaturated ketones, palladium-catalyzed cross-coupling reactions are particularly relevant. For instance, a palladium-catalyzed cross-coupling of dihydrouracil (B119008) with aryl electrophiles has been developed, demonstrating the utility of this approach for N-1 selective functionalization. nih.gov While not directly applicable to the C-C bond formation in the target molecule's backbone, it showcases the power of palladium catalysis in selective bond formation.

Lewis acid catalysis plays a crucial role in activating α,β-unsaturated ketones for various transformations. rsc.orgnih.govresearchgate.net Boron-based Lewis acids, for example, have been employed in asymmetric vinylogous Mannich reactions of acyclic α,β-unsaturated ketones. mdpi.com The Lewis acid activates the ketone, facilitating subsequent reactions with high stereocontrol. In some cases, a binary catalytic system, such as boron trifluoride etherate with ethylene (B1197577) glycol, can be highly effective. nih.gov

Cooperative catalysis, combining a dienamine catalyst with a metal Lewis acid, has been successfully applied to the asymmetric oxa-Diels-Alder reaction of isatins and but-3-en-2-ones. thieme-connect.com This highlights the potential of combining different catalytic modes to achieve complex transformations with high selectivity.

Table 2: Overview of Catalytic Systems for Reactions Relevant to this compound Synthesis

| Catalyst Type | Example Catalyst | Relevant Reaction | Key Features |

| Organocatalyst | L-proline amides | Asymmetric Aldol Reaction | High enantioselectivity (96% to >99% ee) for β-hydroxy ketone products. |

| Organocatalyst | Chiral Phosphoric Acids | Asymmetric transformations | Powerful Brønsted acid catalysts for activating electrophiles. |

| Lewis Acid | Boron Trifluoride Etherate | Hydride transfer-initiated alkylation | Can be used in a binary catalytic system with an organocatalyst. |

| Transition Metal | Palladium Complexes | Cross-coupling reactions | Excellent functional group tolerance and broad applicability. |

| Cooperative Catalysis | Dienamine + Metal Lewis Acid | Asymmetric Oxa-Diels-Alder | Achieves high chemoselectivity and moderate to good stereoselectivity. |

Sustainable and Atom-Economical Approaches in this compound Synthesis

Green chemistry principles, such as atom economy, are increasingly important in modern synthetic design. sescollege.ac.inum-palembang.ac.id Atom economy focuses on maximizing the incorporation of atoms from the reactants into the final product, thereby minimizing waste. dokumen.pubresearchgate.net

Isomerization reactions represent an ideal atom-economical process, as they involve the rearrangement of atoms within a molecule without the loss of any atoms. For example, the isomerization of propargyl alcohols to enones is a 100% atom-economical reaction. sescollege.ac.in

Catalytic reactions are inherently more sustainable than stoichiometric ones as the catalyst is used in small amounts and can, in principle, be recycled. um-palembang.ac.id The use of heterogeneous catalysts can further simplify product purification and catalyst recovery, contributing to a greener process. For instance, the conversion of bio-glycidol to solketal (B138546) over a solid acid catalyst like Nafion NR50 proceeds with 100% atom economy and avoids the formation of water, which can deactivate the catalyst. mdpi.com

Elucidation of Reaction Mechanisms and Detailed Reactivity Profiles of 4 Benzoyloxy 3 Buten 2 One

Nucleophilic Addition Reactions at the Conjugated Carbonyl System

The α,β-unsaturated carbonyl structure of 4-(benzoyloxy)-3-buten-2-one presents two primary sites for nucleophilic attack: the carbonyl carbon (C-2) and the β-carbon (C-4) of the double bond. This duality leads to two main types of nucleophilic addition: direct (1,2-addition) and conjugate (1,4-addition). wikipedia.orglibretexts.org

1,2-Addition vs. 1,4-Conjugate Addition:

The regioselectivity of nucleophilic attack is largely governed by the nature of the nucleophile.

Hard Nucleophiles: Strong, highly reactive nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition . libretexts.org This is due to the irreversible nature of the reaction, which is under kinetic control. The initial attack occurs rapidly at the more electrophilic carbonyl carbon. libretexts.org

Soft Nucleophiles: Weaker, more stable nucleophiles, like amines, cyanides, and Gilman reagents, typically undergo 1,4-conjugate addition , also known as the Michael reaction. wikipedia.orglibretexts.orglibretexts.org This process is often reversible and thus under thermodynamic control, leading to the more stable product where the carbonyl group is retained. libretexts.org

The mechanism of conjugate addition involves the nucleophile attacking the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the saturated carbonyl compound. wikipedia.org

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Carbonyls

| Nucleophile Type | Predominant Reaction Pathway | Controlling Factor | Product Type |

| Hard Nucleophiles (e.g., Grignard reagents, Organolithiums) | 1,2-Addition | Kinetic Control | Allylic Alcohol |

| Soft Nucleophiles (e.g., Amines, Cyanides, Gilman reagents) | 1,4-Conjugate Addition | Thermodynamic Control | Saturated Carbonyl |

This table provides a generalized overview of the factors influencing the regioselectivity of nucleophilic additions to α,β-unsaturated carbonyl systems.

Research has shown that various nucleophiles can participate in conjugate addition reactions with α,β-enones and enals. researchgate.net For instance, the conjugate addition of methylamine (B109427) to cyclohexen-2-one results in 3-(N-methylamino)-cyclohexanone. wikipedia.org Similarly, α-aminoalkylcuprate reagents have been shown to undergo conjugate addition with α,β-enones. researchgate.net

Electrophilic Transformations and Substitutions on the Unsaturated Backbone and Aromatic Moiety

While the electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack compared to simple alkenes, electrophilic additions can still occur under specific conditions. More significantly, the benzoyloxy group contains an aromatic ring that is susceptible to electrophilic aromatic substitution.

The mechanism of electrophilic aromatic substitution involves an initial attack on the aromatic ring by an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion. libretexts.orgmasterorganicchemistry.commsu.edu This is the slow, rate-determining step. msu.edu In a subsequent fast step, a proton is removed from the intermediate, restoring the aromaticity and yielding the substituted product. libretexts.orgmsu.edu

The benzoyloxy group is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. This is due to the electron-withdrawing inductive effect of the ester carbonyl group. However, it is an ortho, para-director. The lone pairs on the oxygen atom can be delocalized into the ring through resonance, stabilizing the sigma complex when the electrophile attacks at the ortho or para positions.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the electrophile. studymind.co.ukyoutube.com

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ introduce a halogen atom to the ring. msu.eduyoutube.com

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) is used to introduce a sulfonic acid group (-SO₃H). youtube.com

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by a Lewis acid, introduce acyl (R-C=O) or alkyl (R) groups, respectively. youtube.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Reactivity Effect | Directing Effect | Examples |

| Activating Groups | Increase Reactivity | ortho, para-directing | -OH, -NH₂, -OR, -Alkyl |

| Deactivating Groups | Decrease Reactivity | ortho, para-directing | -F, -Cl, -Br, -I |

| Deactivating Groups | Decrease Reactivity | meta-directing | -NO₂, -CN, -SO₃H, -C=O |

This table summarizes the general influence of different substituent types on the reactivity and regioselectivity of electrophilic aromatic substitution reactions.

Pericyclic Reactions and Rearrangements Involving the Butenone and Ester Functionalities

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu They are characterized by a simultaneous reorganization of bonding electrons and are often highly stereospecific. msu.edu The butenone framework of this compound can potentially participate in several types of pericyclic reactions, such as cycloadditions and sigmatropic rearrangements. uomustansiriyah.edu.iqorganicchemistrydata.org

Cycloaddition Reactions:

In a cycloaddition reaction, two π-systems combine to form a cyclic compound with the creation of two new σ-bonds. spcmc.ac.in The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. organicchemistrydata.org While this compound itself is an electron-poor diene system, its derivatives could potentially act as dienophiles in reactions with electron-rich dienes.

Sigmatropic Rearrangements:

These reactions involve the migration of a σ-bond across a π-system. organicchemistrydata.org A notable example is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. msu.edu While not directly applicable to this compound in its ground state, derivatives or reaction intermediates could potentially undergo such rearrangements. For instance, studies on related systems have explored nih.govnih.gov-sigmatropic rearrangement routes. nih.govacs.org

Other Rearrangements:

Rearrangements of related silyl-substituted butenones have been observed, involving the migration of a group from the silicon atom to the enone carbon under basic conditions. ucla.edu While not a pericyclic reaction, this highlights the potential for intramolecular rearrangements within this class of compounds.

Influence of the Benzoyloxy Group on Regio- and Stereoselectivity in Chemical Reactions

The benzoyloxy group exerts a significant influence on the regioselectivity and stereoselectivity of reactions involving this compound. wikipedia.org

Regioselectivity:

As discussed in the context of nucleophilic additions, the electronic properties of the entire conjugated system, influenced by the benzoyloxy group, dictate whether a nucleophile attacks the carbonyl carbon or the β-carbon. oxfordsciencetrove.com The electron-withdrawing nature of the benzoyloxy group enhances the electrophilicity of the β-carbon, promoting conjugate addition for soft nucleophiles. wikipedia.orglibretexts.org In electrophilic aromatic substitution, the directing effect of the benzoyloxy group controls the position of the incoming electrophile on the aromatic ring.

Stereoselectivity:

The steric bulk of the benzoyloxy group can influence the stereochemical outcome of reactions by directing the approach of reagents from the less hindered face of the molecule. This is particularly relevant in reactions that create new stereocenters. For example, in reductions of the carbonyl group or additions to the double bond, the benzoyloxy group can lead to the preferential formation of one diastereomer over another. Studies on related systems, such as the baker's yeast reduction of substituted 3-buten-2-ones, have demonstrated excellent stereoselectivity. oup.com Furthermore, in reactions like aldol (B89426) additions involving similar structures, the coordination of Lewis acids to oxygen atoms, including those in a benzyloxy group, can dramatically influence diastereoselectivity. organic-chemistry.org

The presence of the benzoyloxy group can be a key element in achieving stereocontrol in synthetic sequences. For instance, the benzyloxy group, a close relative of the benzoyloxy group, is often used as a protecting group that can influence the stereochemical course of reactions at nearby centers. beilstein-journals.org

Kinetic and Thermodynamic Aspects of this compound Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors.

Kinetic vs. Thermodynamic Control:

The competition between 1,2- and 1,4-nucleophilic addition is a classic example of kinetic versus thermodynamic control.

Kinetic Control: The kinetically controlled product is the one that is formed fastest. This is typically the 1,2-addition product, as attack at the carbonyl carbon is generally more rapid. libretexts.org This pathway dominates with strong, irreversible nucleophiles.

Thermodynamic Control: The thermodynamically controlled product is the most stable product. For α,β-unsaturated carbonyls, this is the 1,4-addition product because it preserves the stable carbonyl group. libretexts.org This pathway is favored when the initial addition is reversible, allowing the system to equilibrate to the lowest energy state.

Reaction Rates:

The rate of a chemical reaction is described by its rate law, which relates the reaction rate to the concentration of reactants raised to a certain power (the order of the reaction). iitk.ac.in For reactions involving this compound, the rate will depend on the specific reaction type.

Nucleophilic Additions: The rate is influenced by the nucleophilicity of the attacking species and the electrophilicity of the butenone system. The electron-withdrawing benzoyloxy group enhances the electrophilicity of the conjugated system, potentially increasing the rate of nucleophilic attack compared to a simple enone.

Electrophilic Aromatic Substitution: The rate-determining step is the initial attack of the electrophile on the aromatic ring. msu.edu The deactivating nature of the benzoyloxy group will slow this reaction down compared to benzene.

Studies on the atmospheric reactions of related unsaturated ketoethers, such as (E)-4-methoxy-3-buten-2-one, have determined rate coefficients for their reactions with hydroxyl radicals, providing insight into their kinetic behavior. copernicus.org

Thermodynamics:

Thermodynamic considerations relate to the relative stability of reactants and products. The formation of the thermodynamically more stable 1,4-addition product in many reactions of this compound highlights the importance of product stability in determining the reaction outcome. The driving force for many of these reactions is the formation of more stable bonds and, in the case of aromatic substitution, the restoration of the highly stable aromatic ring.

Comprehensive Structural and Conformational Analysis of 4 Benzoyloxy 3 Buten 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments, and Stereochemistry

High-resolution NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules in solution. For 4-(Benzoyloxy)-3-buten-2-one and its analogs, ¹H and ¹³C NMR provide insights into the electronic environment of each proton and carbon atom, as well as the stereochemistry of the molecule.

Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the vinylic carbons, the methyl carbon, and the aromatic carbons. The chemical shifts of these carbons are influenced by the electronic effects of the substituents.

For a more precise understanding, the following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound based on analogous compounds.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (acetyl) | ~2.1-2.5 (s) | ~25-30 |

| C=CH (vinylic) | ~6.0-7.5 (d) | ~120-145 |

| CH=C (vinylic) | ~6.0-7.5 (d) | ~120-145 |

| C=O (ketone) | - | ~195-200 |

| C=O (ester) | - | ~165-170 |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Signatures and Bond Characteristics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the ketone and the ester, the carbon-carbon double bond, and the aromatic ring.

Table 2: Expected FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C=O (ketone) | ~1670-1690 | Strong | Stretching |

| C=O (ester) | ~1720-1740 | Strong | Stretching |

| C=C (alkene) | ~1600-1650 | Medium | Stretching |

| C=C (aromatic) | ~1450-1600 | Medium | Stretching |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds. The analysis of both FT-IR and Raman spectra would allow for a comprehensive characterization of the vibrational modes of this compound.

High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of a molecule and for studying its fragmentation patterns upon ionization. This information helps to confirm the molecular formula and to elucidate the structure.

For this compound (C₁₁H₁₀O₃), the expected exact mass can be calculated. Upon electron ionization, the molecule would likely undergo fragmentation, leading to characteristic daughter ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

|---|---|---|

| [M]⁺ | 190.06 | Molecular Ion |

| [M - CH₃CO]⁺ | 147.04 | Loss of acetyl group |

| [C₆H₅CO]⁺ | 105.03 | Benzoyl cation |

The fragmentation pattern would provide evidence for the presence of the benzoyloxy and acetyl groups within the molecule.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray diffraction crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming its molecular geometry and conformation.

While a specific crystal structure for this compound was not found, a study on a related compound, (Z)-4-(p-Bromophenylthio)-3-(p-nitrobenzoyloxy)-3-buten-2-one, revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net This suggests that this compound might also crystallize in a similar system. The analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, which influence the solid-state properties of the compound. A study of other captodative olefins has shown that the enone and p-nitrobenzoyl groups can adopt a quasi-orthogonal conformation. redalyc.org

Chiroptical Spectroscopic Studies of Enantiomerically Pure this compound Derivatives (if applicable)

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is used to study chiral molecules. If this compound were to be synthesized in an enantiomerically pure form, or if chiral derivatives were prepared, these techniques could be employed to determine the absolute configuration of the stereocenters.

The application of chiroptical methods, often in combination with quantum chemical calculations, allows for the correlation of the observed spectral features with the three-dimensional arrangement of the atoms in the molecule. mdpi.comnih.gov This is particularly valuable for complex molecules where the absolute stereochemistry cannot be easily determined by other means. While no specific chiroptical studies on this compound were identified, the methodology is well-established for the structural elucidation of chiral compounds. nih.gov

Computational Chemistry and Theoretical Modeling of 4 Benzoyloxy 3 Buten 2 One

Quantum Chemical Calculations of Electronic Structure, Bonding, and Frontier Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(benzoyloxy)-3-buten-2-one. These calculations, often performed using methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic structure, the nature of its chemical bonds, and the distribution of electron density.

A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting the molecule's reactivity towards nucleophiles and electrophiles. The HOMO is typically located on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is on the electron-deficient regions, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

For a related compound, raspberry ketone (4-(4-hydroxyphenyl)-butan-2-one), computational analysis revealed a HOMO-LUMO energy separation in an aqueous environment to be approximately 7.8 eV, suggesting moderate chemical reactivity. ulster.ac.uk A similar analysis for this compound would be expected to show the influence of the benzoyloxy group on the frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Butenone Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is hypothetical and for illustrative purposes to demonstrate the typical output of quantum chemical calculations.

Density Functional Theory (DFT) Investigations of Reaction Pathways, Transition States, and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For this compound, DFT calculations can elucidate the pathways of its various transformations, identify the structures of transition states, and determine the activation energies and reaction enthalpies. This information is vital for understanding the kinetics and thermodynamics of its reactions.

DFT studies can be applied to explore reactions such as nucleophilic addition to the carbonyl carbon or the β-carbon of the butenone system. By mapping the potential energy surface of the reaction, researchers can identify the lowest energy pathway and predict the most likely products. For example, in the reaction of α-silyl ester enolates with ketones, DFT calculations have been used to optimize the geometries of ground-state structures and transition states. acs.org

The energetics of the reaction, including the energies of reactants, intermediates, transition states, and products, can be calculated to determine the feasibility of a proposed mechanism. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter for predicting the reaction rate.

Table 2: Example of Calculated Energetics for a Reaction Step of a Carbonyl Compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products | -20.1 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed view of the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

Conformational analysis is crucial for understanding the flexibility of the molecule and the relative stability of its different spatial arrangements. The rotation around the single bonds in this compound, particularly the bond connecting the benzoyloxy group to the butenone moiety, can be investigated to identify the most stable conformers. A computational study on raspberry ketone revealed three conformers, with the most stable one being asymmetrical. ulster.ac.uk

MD simulations can also be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces. In a solution, the interactions between this compound and solvent molecules can be simulated to understand solvation effects on its structure and reactivity. If the molecule is being studied for its biological activity, MD simulations can be used to model its binding to a target protein, providing insights into the binding mode and the key interactions that stabilize the complex.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predicting Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. These models are built by calculating a set of molecular descriptors for each compound and then using regression analysis to find a mathematical equation that relates these descriptors to the observed reactivity.

For predicting the chemical transformations of this compound and its derivatives, a QSRR model could be developed. The first step would be to synthesize a series of related compounds and measure their reactivity in a specific reaction. Then, a wide range of molecular descriptors, such as electronic, steric, and topological descriptors, would be calculated for each compound.

Finally, a statistical method, such as multiple linear regression or partial least squares, would be used to build the QSRR model. A successful QSRR model can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired chemical properties. QSRR studies have been successfully applied to predict the retention times of various organic compounds in chromatography. mdpi.com

Table 3: Example of Molecular Descriptors Used in a QSRR Study

| Descriptor | Description |

| LogP | Octanol-water partition coefficient |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance |

| Dipole Moment | A measure of the separation of positive and negative electrical charges |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

In Silico Approaches for Rational Design of Novel this compound Derivatives

In silico approaches, which are computational methods for drug discovery and design, can be employed for the rational design of novel derivatives of this compound with enhanced or specific properties. zenodo.orgnih.gov These methods leverage the understanding of structure-activity relationships to design new molecules with improved biological activity, selectivity, or other desired characteristics.

The process of rational design often begins with a known active compound, in this case, this compound, or a target biological receptor. If the target is known, molecular docking simulations can be used to predict the binding mode of the compound in the active site of the receptor. This information can then be used to design modifications to the molecule that are expected to improve its binding affinity.

Virtual screening is another powerful in silico technique where large libraries of virtual compounds are computationally screened against a biological target to identify potential hits. biointerfaceresearch.com This can be used to explore a wide range of chemical space and identify novel scaffolds for further development. The design of new derivatives can also be guided by QSAR models, which can predict the activity of virtual compounds before they are synthesized.

Through these in silico approaches, the design of new this compound derivatives can be made more efficient and focused, reducing the time and cost associated with traditional trial-and-error methods of drug discovery.

Strategic Applications of 4 Benzoyloxy 3 Buten 2 One As a Key Synthetic Intermediate

Role as a Versatile Building Block in the Construction of Complex Organic Architectures

There is no specific information available in the reviewed literature detailing the role of 4-(Benzoyloxy)-3-buten-2-one as a versatile building block in the construction of complex organic architectures. Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com

Utility in the Synthesis of Heterocyclic and Carbocyclic Ring Systems

Specific examples of the utility of this compound in the synthesis of heterocyclic and carbocyclic ring systems could not be found in the available literature. The synthesis of benzo-fused heterocyclic compounds is a significant area of organic chemistry. organic-chemistry.orgnih.gov In principle, a compound with the structure of this compound could potentially participate in cycloaddition reactions or serve as a precursor for the formation of various ring systems, but specific pathways have not been documented.

Precursor in Stereoselective Total Synthesis of Natural Product Scaffolds

No instances of this compound being used as a precursor in the stereoselective total synthesis of natural product scaffolds have been identified in the reviewed scientific literature. The total synthesis of complex natural products often relies on the use of versatile and stereochemically defined building blocks. nih.govnih.govresearchgate.netnih.gov

Integration into Materials Science for the Development of Functional Polymers and Organic Frameworks

There is no available research on the integration of this compound into materials science for the development of functional polymers or organic frameworks. The development of functional polymers is an active area of research, with various synthetic methods being employed to create materials with specific properties. mdpi.com Similarly, metal-organic frameworks (MOFs) are constructed from metal ions and organic linkers, but the use of this compound in this context has not been reported. researchgate.netmdpi.commdpi.com

Design and Development of Novel Chemical Reagents and Catalysts from this compound

No information could be located regarding the design and development of novel chemical reagents or catalysts derived from this compound. The development of new catalysts is crucial for advancing chemical synthesis, with a focus on efficiency, selectivity, and sustainability. mdpi.comresearchgate.net

Synthesis and Chemical Exploration of Analogues and Derivatives of 4 Benzoyloxy 3 Buten 2 One

Systematic Modifications of the Benzoyloxy Moiety and Their Impact on Reactivity

The benzoyloxy group in 4-(benzoyloxy)-3-buten-2-one plays a crucial role as a leaving group in various chemical transformations, particularly in palladium-catalyzed reactions. The efficiency of this group can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl ring. This systematic modification directly influences the stability of the resulting benzoate (B1203000) anion, thereby altering the reactivity of the parent molecule.

The leaving group ability of the benzoyloxy moiety is inversely related to the pKa of the corresponding benzoic acid. A lower pKa indicates a more stable carboxylate anion, which translates to a better leaving group. Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, at the para-position of the phenyl ring decrease the pKa of the benzoic acid by stabilizing the negative charge on the carboxylate through inductive and resonance effects. Conversely, electron-donating groups, like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the pKa, making the corresponding benzoate a poorer leaving group.

This principle is particularly relevant in reactions such as the Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation. masterorganicchemistry.com In this reaction, a palladium(0) catalyst coordinates to the double bond of the butenone system, followed by oxidative addition which results in the departure of the benzoyloxy group and the formation of a π-allylpalladium complex. masterorganicchemistry.com The rate of this oxidative addition step is sensitive to the nature of the leaving group. A more effective leaving group, facilitated by electron-withdrawing substituents on the benzoyl moiety, can lead to faster reaction rates.

The impact of these modifications can be systematically studied and quantified, allowing for the rational design of substrates for specific synthetic applications. For instance, in a competitive reaction environment, a substrate with a p-nitrobenzoyloxy group would be expected to react faster than one with a p-methoxybenzoyloxy group under palladium catalysis.

Table 1: Influence of Substituents on the Leaving Group Ability of the Benzoyloxy Moiety

| Substituent on Phenyl Ring (para-position) | Electronic Effect | Expected Impact on Benzoate Stability | Expected Leaving Group Ability |

| -NO₂ | Electron-withdrawing | Increased | Excellent |

| -CN | Electron-withdrawing | Increased | Good |

| -Cl | Electron-withdrawing | Increased | Good |

| -H | Neutral | Moderate | Moderate |

| -CH₃ | Electron-donating | Decreased | Fair |

| -OCH₃ | Electron-donating | Decreased | Poor |

Diversification of the 3-Buten-2-one Backbone Through Substitution and Functionalization

The 3-buten-2-one backbone of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide range of analogues. The α,β-unsaturated ketone functionality makes the molecule susceptible to various transformations, including conjugate additions (Michael additions), while the methyl group and the double bond provide further opportunities for functionalization.

One of the most common strategies for diversifying the butenone core is the Michael addition. masterorganicchemistry.comwikipedia.org In this reaction, a wide variety of nucleophiles, known as Michael donors, can add to the β-carbon of the α,β-unsaturated system. This approach allows for the introduction of new carbon-carbon and carbon-heteroatom bonds. For instance, the reaction of this compound with soft nucleophiles like malonates, β-ketoesters, or enamines in the presence of a base leads to the formation of 1,5-dicarbonyl compounds, which are versatile intermediates in organic synthesis. libretexts.org Aza-Michael and Thia-Michael additions, using nitrogen and sulfur nucleophiles respectively, can also be employed to introduce heteroatomic functional groups. wikipedia.org

Substitution at the α-position of the ketone can be achieved through enolate chemistry. Deprotonation of the α-carbon followed by reaction with an electrophile, such as an alkyl halide, allows for the introduction of various substituents. This approach, however, needs to be carefully controlled to avoid competing reactions at other sites.

Functionalization of the methyl group can be accomplished through various methods, including aldol-type condensations. Reaction of the enolate of this compound with aldehydes can introduce a β-hydroxy ketone moiety, which can be further manipulated.

Furthermore, the double bond of the butenone system can participate in cycloaddition reactions. For example, it can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of six-membered rings. The reactivity in these cycloadditions can be influenced by substituents on the butenone backbone.

Stereoselective and Asymmetric Synthesis of Chiral Derivatives

The development of stereoselective and asymmetric methods for the synthesis of chiral derivatives of this compound is a significant area of research. The introduction of stereocenters into the molecule can dramatically impact its biological activity and its utility as a chiral building block in organic synthesis.

Asymmetric synthesis of these derivatives can be achieved through several strategies. One approach involves the use of chiral catalysts in reactions that create new stereocenters. For example, in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, the use of chiral phosphine (B1218219) ligands can induce enantioselectivity in the attack of a nucleophile on the π-allylpalladium intermediate derived from this compound. This allows for the stereocontrolled formation of a new C-C, C-N, or C-O bond at the allylic position.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the this compound molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed.

Furthermore, substrate-controlled diastereoselective reactions can be employed when a stereocenter is already present in the molecule. For instance, if a substituent on the butenone backbone is chiral, it can influence the stereochemical outcome of reactions at other positions.

The stereochemistry of the starting material itself can also be a focus. Enantiomerically pure forms of substituted 4-hydroxy-3-buten-2-ones can be prepared through enzymatic resolutions or by using chiral starting materials. These chiral precursors can then be converted to the corresponding this compound derivatives, providing access to enantiomerically enriched products.

Investigation of Isosteric and Bioisosteric Replacements in Analog Design (focused on synthetic utility)

Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry for optimizing the properties of a lead compound. In the context of the synthetic utility of this compound analogues, these concepts can be applied to modulate the reactivity and synthetic accessibility of the molecule.

An isosteric replacement involves substituting an atom or a group of atoms with another that has a similar size, shape, and electronic configuration. For example, the oxygen atom in the benzoyloxy group could be replaced with a sulfur atom to give a thiobenzoate derivative. This modification would alter the electronic properties and the leaving group ability of the moiety, potentially leading to different reactivity profiles in palladium-catalyzed reactions. Similarly, replacing the phenyl ring of the benzoyloxy group with a thiophene (B33073) or a pyridine (B92270) ring would introduce heteroatoms and change the electronic distribution, which could influence the compound's reactivity and its interactions with catalysts.

Bioisosteric replacements are more broadly defined and involve substitutions that result in similar biological properties, but from a synthetic perspective, they can also be used to alter the chemical properties of the molecule. For instance, replacing the ester linkage of the benzoyloxy group with an amide or a sulfonamide could significantly change the stability and reactivity of the leaving group. While amides are generally poor leaving groups, their reactivity can be enhanced under specific catalytic conditions.

The 3-buten-2-one backbone can also be a target for isosteric modifications. The carbonyl group could be replaced with other electron-withdrawing groups, such as a sulfone or a nitrile, to create analogues with different electrophilic character at the β-carbon. This would affect their reactivity in Michael additions and other conjugate addition reactions.

The primary goal of these replacements from a synthetic utility standpoint is to create new building blocks with tailored reactivity. By systematically exploring these modifications, chemists can expand the synthetic toolbox available for the construction of complex molecules.

Multi-Component Reactions and Cascade Transformations Involving Derivatives of this compound

Multi-component reactions (MCRs) and cascade transformations are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. Derivatives of this compound are well-suited as substrates for such processes due to their multiple reactive sites.

In a multi-component reaction, three or more reactants come together in a single pot to form a product that contains substantial portions of all the reactants. For example, a derivative of this compound could participate in a palladium-catalyzed MCR where it first forms a π-allylpalladium intermediate, which then sequentially reacts with two other components, such as a nucleophile and an electrophile, to build a more complex structure.

Cascade transformations, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular reactions that occur one after the other without the need to isolate intermediates. The initial reaction generates a reactive intermediate that triggers the subsequent transformations. A derivative of this compound could be designed to initiate such a cascade. For instance, a Michael addition to the butenone backbone could be followed by an intramolecular cyclization, leading to the rapid construction of a cyclic system.

An example of a potential cascade reaction could involve an initial palladium-catalyzed allylic substitution on a suitably functionalized this compound derivative, followed by an intramolecular Heck reaction or a cycloaddition, leading to the formation of polycyclic structures. The design of such cascade processes requires a careful understanding of the reactivity of the various functional groups within the molecule and the reaction conditions.

The development of MCRs and cascade reactions involving derivatives of this compound is a promising area for future research, as it offers a pathway to increase synthetic efficiency and molecular complexity in a sustainable manner.

Advanced Analytical Methodologies for Research and Process Monitoring of 4 Benzoyloxy 3 Buten 2 One

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Monitoring (e.g., HPLC, GC, TLC)

Chromatographic techniques are fundamental in the analysis of 4-(Benzoyloxy)-3-buten-2-one, providing reliable methods for assessing purity, separating isomers, and monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound. Reversed-phase HPLC, often employing a C18 stationary phase, is typically the method of choice. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. This technique allows for the separation of the main compound from non-volatile impurities that may arise during synthesis or degradation. The lipophilic nature of this compound makes it well-suited for reversed-phase chromatography.

For the separation of potential geometric isomers (E/Z isomers) of this compound, chiral HPLC can be employed. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal resolution between the isomers.

Gas Chromatography (GC) is another powerful tool for the analysis of this compound, particularly for assessing the presence of volatile impurities. The compound's volatility allows for its analysis by GC without the need for derivatization. A capillary column with a non-polar or medium-polarity stationary phase is typically used. The detection is commonly performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification of impurities. Headspace GC can be specifically utilized for the analysis of residual solvents from the synthesis process.

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for monitoring the progress of the synthesis of this compound. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product can be visualized under UV light. libretexts.org The choice of the developing solvent system is crucial for achieving good separation between the spots corresponding to the starting materials, intermediates, and the final product. TLC is an invaluable tool for determining the optimal reaction time and for a preliminary assessment of the reaction's success before proceeding to more quantitative methods like HPLC or GC. researchgate.netthieme.deyoutube.com

Table 1: Illustrative HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | ~5.8 min |

Hyphenated Techniques (e.g., LC-MS, GC-MS/MS) for Complex Mixture Analysis and Product/Byproduct Identification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures and the unambiguous identification of this compound and its potential byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This technique is particularly useful for identifying and quantifying impurities and degradation products that may be present in trace amounts. Following separation on an HPLC column, the eluent is introduced into the mass spectrometer. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate ions of the analyte and any co-eluting species. The mass-to-charge ratio of these ions provides molecular weight information, which is crucial for identification. Tandem mass spectrometry (LC-MS/MS) can provide further structural information through fragmentation of the parent ions, aiding in the definitive identification of unknown impurities. nih.gov

Gas Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be used to identify and quantify volatile organic impurities, residual solvents, or byproducts from the synthesis. The gas chromatograph separates the components of the sample, which are then ionized, typically by Electron Ionization (EI). The resulting mass spectrum provides a fragmentation pattern that can be compared to spectral libraries for identification. GC-MS/MS offers enhanced selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions, which is particularly useful for analyzing trace-level impurities in complex matrices. nih.govnih.govresearchgate.net

Table 2: Typical GC-MS Parameters for Impurity Profiling of this compound

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Transfer Line Temp | 280 °C |

Spectrophotometric Methods for Quantitative Analysis in Solution

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of this compound in solution. This method is based on the principle that the compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. The presence of the conjugated enone system and the benzoyl chromophore in this compound results in strong UV absorbance, making this technique highly suitable for its quantification. egyankosh.ac.inyoutube.com

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations of highly purified this compound. The absorbance is measured at the wavelength of maximum absorbance (λmax), which should be determined by scanning the UV-Vis spectrum of the compound in the chosen solvent. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. repligen.com Once the calibration curve is established, the concentration of this compound in an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the calibration curve. youtube.com This method is valued for its simplicity, speed, and cost-effectiveness. upi.edu

Table 3: Example of Data for a UV-Vis Calibration Curve of this compound in Ethanol (λmax = 280 nm)

| Concentration (mg/L) | Absorbance |

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

This data would be plotted to generate a linear calibration curve from which the concentration of unknown samples can be determined.

In-Situ Spectroscopic Techniques (e.g., ReactIR, Online NMR) for Real-Time Mechanistic Studies

In-situ spectroscopic techniques provide a powerful means to monitor chemical reactions in real-time, offering deep insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

ReactIR , a Fourier-Transform Infrared (FTIR) based technology, allows for the continuous monitoring of a reaction mixture without the need for sampling. mt.comtaawon.commt.comyoutube.com An attenuated total reflectance (ATR) probe is inserted directly into the reaction vessel, and IR spectra are collected at regular intervals. yale.edu For the synthesis of this compound, ReactIR can be used to track the consumption of the starting materials (e.g., a corresponding alcohol and benzoyl chloride) and the formation of the product by monitoring the characteristic vibrational bands of their functional groups. For instance, the disappearance of the O-H stretching band of the starting alcohol and the appearance of the ester carbonyl stretching band of the product can be followed over time. This real-time data allows for the determination of reaction rates and can help in optimizing reaction conditions such as temperature, catalyst loading, and addition rates. ou.edu

Online Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable in-situ technique for mechanistic studies. nih.gov By flowing the reaction mixture through an NMR flow tube placed within the magnet of an NMR spectrometer, spectra can be acquired continuously throughout the reaction. This provides detailed structural information about all the species present in the reaction mixture, including reactants, products, intermediates, and byproducts. For the synthesis of this compound, online ¹H NMR could be used to monitor the changes in the chemical shifts of the protons adjacent to the reacting functional groups, providing a quantitative measure of the reaction progress. nih.govresearchgate.netlibretexts.orgacs.org The ability to identify and quantify transient intermediates can be crucial for elucidating the reaction mechanism.

Table 4: Potential Application of In-Situ Spectroscopy for Monitoring the Synthesis of this compound

| Technique | Monitored Species/Parameter | Information Gained |

| ReactIR (FTIR) | Disappearance of reactant (e.g., O-H stretch), Appearance of product (e.g., ester C=O stretch) | Reaction kinetics, endpoint determination, effect of process parameters. |

| Online NMR | Changes in proton/carbon chemical shifts of reactants, intermediates, and product | Reaction mechanism, identification of transient intermediates, quantitative reaction profiling. |

Future Research Trajectories and Emerging Opportunities in the Chemistry of 4 Benzoyloxy 3 Buten 2 One

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 4-(benzoyloxy)-3-buten-2-one and its subsequent transformations are prime candidates for integration with flow chemistry and automated synthesis platforms. researchgate.net Continuous flow processes offer significant advantages over traditional batch methods, including enhanced safety, improved reproducibility, and greater scalability. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities of the target molecule. researchgate.net

Automated platforms can further accelerate research by enabling high-throughput screening of reaction conditions and rapid optimization of synthetic routes. nih.gov The integration of real-time monitoring and feedback loops allows for autonomous process control, minimizing manual intervention and accelerating the discovery of novel reaction pathways. nih.gov The development of a telescoped continuous process for the synthesis and derivatization of this compound would represent a significant step towards more efficient and sustainable chemical manufacturing. nih.govrsc.org

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents | Improved safety with smaller reaction volumes and better heat dissipation |

| Scalability | Often challenging and requires re-optimization | More straightforward scaling by running the reactor for longer periods |

| Reproducibility | Can be variable due to localized concentration and temperature gradients | High reproducibility due to precise control over reaction parameters |

| Efficiency | Longer reaction times and often lower yields | Reduced reaction times and potentially higher yields due to enhanced mixing and heat transfer |

Exploration of Photochemical and Electrochemical Reactivity Pathways

The conjugated system within this compound suggests a rich and largely unexplored landscape for photochemical and electrochemical transformations. Photochemical reactions, initiated by the absorption of light, could unlock novel reactivity patterns not accessible through traditional thermal methods. For instance, photocyclization reactions could be employed to construct complex heterocyclic scaffolds. organic-chemistry.org The use of visible light in continuous flow reactors presents an environmentally friendly approach to drive these transformations. organic-chemistry.org

Similarly, electrochemical methods offer a powerful tool for inducing redox reactions with high selectivity and control. The electrochemical reduction of related α,β-unsaturated ketones has been demonstrated, suggesting that this compound could undergo similar transformations to yield valuable synthetic intermediates. researchgate.net Paired electrochemical reactions, where both anodic and cathodic processes contribute to the desired transformation, could further enhance the efficiency and sustainability of these methods.

Development of New Sustainable Synthesis Routes and Waste Minimization Strategies

Future research will undoubtedly focus on developing more sustainable synthetic routes to this compound and its derivatives. This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste generation. The principles of green chemistry, such as atom economy and the reduction of auxiliary substances, will be central to these efforts. nih.gov

For instance, the development of solid acid catalysts could replace traditional homogeneous catalysts, simplifying purification procedures and enabling catalyst recycling. google.comgoogle.com Moreover, telescoping reaction sequences in continuous flow systems can significantly reduce waste by minimizing the need for intermediate purification steps. nih.gov The selection of environmentally benign solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), will also play a crucial role in reducing the environmental impact of synthetic processes. nih.gov

Discovery of Unprecedented Reactivities and Novel Catalytic Cycles

The unique electronic and steric properties of this compound may enable the discovery of unprecedented reactivities and novel catalytic cycles. The interplay between the enone functionality and the benzoyloxy group could be exploited in catalyst design to achieve novel transformations. For example, the development of catalysts that can selectively activate different parts of the molecule could lead to the divergent synthesis of a wide range of products from a single starting material.

The exploration of transition-metal catalysis, organocatalysis, and biocatalysis will be crucial in uncovering these new reaction pathways. For example, the use of nickel catalysts in the presence of rare-earth ions has been shown to promote hydroalkylation over simple hydrogenation, a principle that could be applied to reactions involving this compound to achieve unique selectivities. epa.gov

Interdisciplinary Research at the Interface of Organic Synthesis, Computational Chemistry, and Materials Science

The future of research on this compound lies at the intersection of multiple scientific disciplines. Computational chemistry, particularly density functional theory (DFT), will be an invaluable tool for predicting the reactivity of the molecule, elucidating reaction mechanisms, and designing new catalysts. nih.govresearchgate.netnih.gov In silico analysis can provide insights into the electronic structure and thermodynamic properties of reactants, intermediates, and transition states, guiding experimental design and accelerating the pace of discovery. nih.govresearchgate.net

Furthermore, the incorporation of this compound or its derivatives into advanced materials is a promising area of research. Its structural motifs could be integrated into liquid crystals, polymers, or other functional materials. nih.gov The synthesis of novel liquid crystal compounds containing benzoyloxy moieties has been reported, highlighting the potential for creating new materials with unique optical and electronic properties. nih.gov This interdisciplinary approach, combining the expertise of organic chemists, computational scientists, and materials scientists, will be essential for fully realizing the potential of this versatile chemical compound.

| Discipline | Potential Contribution |

|---|---|

| Organic Synthesis | Development of novel synthetic methods, exploration of reactivity |

| Computational Chemistry | Prediction of reactivity, elucidation of reaction mechanisms, catalyst design |

| Materials Science | Incorporation into liquid crystals, polymers, and other functional materials |

| Catalysis | Design of new catalysts for selective transformations |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Benzoyloxy)-3-buten-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis involving benzoylation of 3-buten-2-one derivatives under anhydrous conditions is common. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aromatic substituents. Optimization includes controlling temperature (e.g., 60–80°C) and using catalysts like Pd(PPh₃)₄ in tetrahydrofuran (THF) . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (≥75%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to confirm benzoyloxy group integration (δ ~7.5–8.1 ppm for aromatic protons) and α,β-unsaturated ketone signals (δ ~6.2–6.8 ppm for vinyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 232.0735 for C₁₁H₁₀O₃) .

- HPLC : Purity ≥95% using a C18 column with UV detection at 254 nm .

Q. What are the critical safety protocols for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent hydrolysis .

- Storage : Keep in airtight containers under nitrogen at 4°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?

- Methodological Answer : Discrepancies in LD₅₀ values (e.g., 610 mg/kg in mice via intraperitoneal injection vs. >2 g/kg orally) may arise from metabolic differences or assay conditions . To reconcile:

- Dose-Response Studies : Conduct in vivo/in vitro assays under standardized protocols (e.g., OECD Guidelines 423).

- Metabolite Profiling : Use LC-MS to identify toxic intermediates, such as reactive quinones formed via demethylation .

Q. What strategies can elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : Screen against targets like COX-2 or NF-κB using AutoDock Vina to predict binding affinities .

- Gene Expression Analysis : Perform RNA-seq on treated cell lines (e.g., HeLa) to identify pathways modulated by the compound (e.g., apoptosis or oxidative stress) .

- ROS Assays : Quantify reactive oxygen species (ROS) using DCFH-DA probes to link structure to antioxidant/pro-oxidant activity .

Q. How do structural modifications (e.g., methoxy vs. benzoyloxy groups) impact the compound’s bioactivity?

- Methodological Answer : Compare analogues using SAR tables :

| Substituent | IC₅₀ (COX-2 Inhibition) | LogP |

|---|---|---|

| 4-Benzoyloxy | 12.3 µM | 2.8 |

| 4-Methoxy | >50 µM | 1.5 |

| 3-Benzoyloxy-4-fluoro | 8.7 µM | 3.1 |

- Increased lipophilicity (LogP) from benzoyloxy groups enhances membrane permeability and target engagement .

Q. What advanced techniques can validate conflicting spectral data for this compound?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, confirming ketone (δ ~200 ppm) and ester (δ ~170 ppm) carbons .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding patterns (e.g., C=O···H-O interactions) .

Data Contradiction Analysis

- Example : Conflicting reports on antioxidant vs. pro-oxidant effects can arise from assay conditions (e.g., DPPH at pH 7 vs. FRAP at pH 3.6). Standardize protocols (e.g., ORAC assay at physiological pH) and control for metal ions (e.g., Fe²⁺) that influence redox behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.